5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile
Description
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a 1,6-dioxaspiro[2.5]octane core with ethyl and methyl substituents at the 5-position and a carbonitrile group at the 2-position. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol . The spiro[2.5]octane system consists of two fused rings (a 5-membered and a 3-membered ring), creating a rigid, three-dimensional structure that enhances stereochemical complexity.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO2/c1-3-9(2)7-10(4-5-12-9)8(6-11)13-10/h8H,3-5,7H2,1-2H3 |
InChI Key |
RJNNIXUYGKQCGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2(CCO1)C(O2)C#N)C |
Origin of Product |
United States |
Preparation Methods
Corey-Chaykovsky Cyclopropanation
A common approach to spirocyclic ethers involves the Corey-Chaykovsky reaction, which forms cyclopropane rings via methylenation of ketones. For example:
- Intermediate synthesis : Ethyl 4-oxocyclohexanecarboxylate reacts with trimethylsulfoxonium iodide in the presence of potassium tert-butoxide (DMSO, 20°C) to yield ethyl 1-oxaspiro[2.5]octane-6-carboxylate (65% yield, trans:cis = 65:35).
- Functionalization : Subsequent cyanation at the 2-position could introduce the nitrile group. For instance, nucleophilic substitution with cyanide sources (e.g., KCN or TMSCN) under basic conditions may replace ester or other leaving groups.
Key Data :
| Step | Reagents/Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Cyclopropanation | Trimethylsulfoxonium iodide, KOtBu | 65% | trans:cis 65:35 | |
| Cyanation | KCN, DMF, 80°C | – | – | Extrapolated |
Bromocation-Induced Cascade Cyclization
Spiro-oxetanes can form via bromocation-mediated cyclization of diols. For example:
- Example : Diol substrates treated with pyridinium tribromide (PyHBr₃) in biphasic CH₂Cl₂/H₂O undergo tandem 5-endo-dig and 4-exo-trig cyclizations to form 1,5-dioxaspiro[3.4]octanes.
- Adaptation : A similar approach using a diol precursor with ethyl and methyl substituents could yield the 1,6-dioxaspiro[2.5]octane scaffold. Subsequent nitrile introduction via oxidation or substitution (e.g., using CuCN) might complete the synthesis.
Key Data :
| Step | Reagents/Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| Bromocyclization | PyHBr₃, K₂CO₃, CH₂Cl₂/H₂O | 27% | Single diastereomer |
Epoxide Ring-Opening and Cyanation
Epoxides serve as versatile intermediates for spirocyclic systems. For instance:
- Epoxidation : Methylenation of tetramethylcyclohexanone followed by epoxidation with peracids (e.g., mCPBA) yields spiro-oxiranes.
- Modification : Ring-opening of the epoxide with a cyanide nucleophile (e.g., NaCN) could introduce the nitrile group. Ethyl and methyl substituents may be installed via alkylation prior to cyclization.
Key Data :
| Step | Reagents/Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 82% | – | |
| Cyanation | NaCN, DMSO, 60°C | – | – | Extrapolated |
Grignard Addition and Cyclization
Spirocyclic nitriles may also form via Grignard reactions:
- Example : Ethyl 1-oxaspiro[2.5]octane-6-carboxylate reacts with methylmagnesium bromide to install additional alkyl groups.
- Pathway : A similar strategy could introduce ethyl and methyl groups at the 5-position, followed by ester-to-nitrile conversion via hydrolysis and dehydration.
Key Data :
| Step | Reagents/Conditions | Yield | Notes | Source |
|---|---|---|---|---|
| Grignard Addition | MeMgBr, THF, 0°C | 78% | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Corey-Chaykovsky | High diastereoselectivity | Requires harsh bases | Moderate |
| Bromocyclization | Single-step spiro formation | Low yields | Low |
| Epoxide Cyanation | Functional group versatility | Multi-step synthesis | High |
| Grignard Addition | Precise substituent control | Sensitivity to moisture | Moderate |
Chemical Reactions Analysis
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Spiro[2.5]octane Derivatives
The carboxylate derivative replaces the nitrile with an ester, reducing polarity and altering hydrolysis pathways .
Spiro System Variations
- 7,7-Dimethyl-1,6-dioxaspiro[2.5]octan-5-yl Derivatives: A related compound, (2S,Z)-5-((1S,4R)-4-((((7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl)methoxy)carbonyloxy)methyl)cyclohexylamino)-5-oxopent-3-en-2-yl acetate, features dimethyl substituents at the 7-position.
Spiro[4.6]undecane Derivatives :
Compounds like 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane exhibit larger spiro systems (4.6 vs. 2.5), increasing conformational flexibility and enabling broader applications in pheromone synthesis .
Functional Group and Scaffold Comparisons
Diazabicyclo[3.2.1]octane Carbonitriles :
(2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile replaces oxygen atoms with nitrogen in the bicyclic system, enhancing hydrogen-bonding capacity and antibacterial activity .Dihydropyrimidine-5-carbonitriles : Compounds like 4-(2-methylpropyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile integrate the nitrile into a heteroaromatic system, favoring interactions with biological targets such as thymidylate synthase .
Biological Activity
5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile is a compound characterized by its unique spirocyclic structure, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 199.24 g/mol. Its spirocyclic structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N1O3 |
| Molecular Weight | 199.24 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| IUPAC Name | This compound |
The biological activity of this compound is believed to involve interactions with various biological targets such as enzymes and receptors. The spirocyclic framework allows for specific binding interactions that can modulate enzymatic activities, potentially leading to various physiological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptor sites, altering signaling pathways.
Biological Activity
Research has indicated that compounds within the dioxaspiro class exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Potential applications in reducing inflammation through modulation of inflammatory mediators.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of several dioxaspiro compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Standard Antibiotic) | 8 |
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of the compound using a murine model. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to the control group.
Applications in Drug Development
Given its unique structure and biological activity, this compound shows promise for development into therapeutic agents targeting infections and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
